5-Cyclopropylthiophen-2-amine
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Overview
Description
5-Cyclopropylthiophen-2-amine is an organic compound that belongs to the class of amines and thiophenes It features a cyclopropyl group attached to the thiophene ring, which is further substituted with an amine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylthiophen-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylthiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
5-Cyclopropylthiophen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-Cyclopropylthiophen-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing a sulfur atom.
Cyclopropylamine: An amine with a cyclopropyl group attached to the nitrogen atom.
2-Aminothiophene: A thiophene derivative with an amine group at the second position.
Uniqueness
5-Cyclopropylthiophen-2-amine is unique due to the presence of both a cyclopropyl group and a thiophene ring, which imparts distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H9NS |
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Molecular Weight |
139.22 g/mol |
IUPAC Name |
5-cyclopropylthiophen-2-amine |
InChI |
InChI=1S/C7H9NS/c8-7-4-3-6(9-7)5-1-2-5/h3-5H,1-2,8H2 |
InChI Key |
QSDSHPFMGSZHAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(S2)N |
Origin of Product |
United States |
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